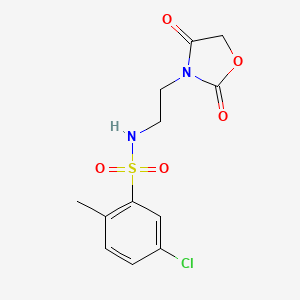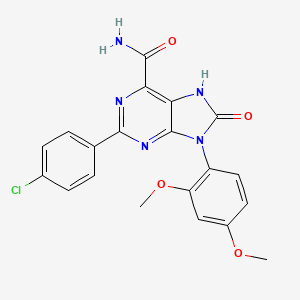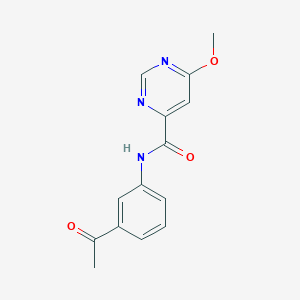![molecular formula C22H18ClN5O4S B2435701 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-35-6](/img/no-structure.png)
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a pyrimidine dione, a triazole, and a sulfanyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting chemical properties. For example, the presence of both electron-rich (sulfanyl, methoxy) and electron-poor (chlorophenyl, pyrimidine dione) groups could make it a good candidate for various chemical reactions .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of reactions. For example, the pyrimidine ring can undergo reactions with nucleophiles, and the chlorophenyl group can undergo electrophilic aromatic substitution .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research has focused on the synthesis and chemical reactivity of related heterocyclic compounds, highlighting the versatility and potential of such molecules in various applications. For instance, the synthesis of novel sulfanyl pyrimidin-4(3H)-one derivatives through efficient methods indicates the compound's relevance in chemical synthesis, offering insights into its potential utility in generating biologically active molecules or materials with unique properties (Bassyouni & Fathalla, 2013).
Biological Activities
Compounds structurally related to 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione have shown a range of biological activities. For example, studies on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase reveal the potential therapeutic applications of such compounds in cancer treatment (Gangjee et al., 1996). Additionally, the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and their reactions with electrophiles highlight the compound's relevance in generating novel molecules with potential biological applications (Mekuskiene & Vainilavicius, 2006).
Anticancer and Antitumor Activities
The research also delves into the anticancer and antitumor potential of structurally related compounds. For instance, the evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity underscores the significant interest in utilizing such compounds in cancer therapy, with several showing potent activity against human cancer cell lines (Hafez & El-Gazzar, 2017).
Corrosion Inhibition
Beyond biomedical applications, research has explored the utility of pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. This indicates the compound's potential in industrial applications, particularly in protecting metals from corrosion, thereby extending their lifespan and maintaining their structural integrity (Soltani et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. Given the variety of functional groups present in the molecule, it could be a candidate for further study in fields like medicinal chemistry, materials science, or synthetic chemistry .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4-dione with a triazole derivative containing a thiol group and a chloro-substituted phenylacetyl group. The reaction is carried out in the presence of a base and a coupling agent to form the desired product.", "Starting Materials": [ "Pyrimidine-2,4-dione", "5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole-4-thiol", "4-chlorophenylacetic acid", "4-methoxyaniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole-4-thiol", "5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is reacted with thioacetic acid in the presence of triethylamine to form the corresponding thioester. The thioester is then reduced with sodium borohydride to yield the desired thiol.", "Step 2: Synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid", "4-chlorophenylacetic acid is reacted with 4-methoxyaniline in the presence of DCC and DIPEA to form the corresponding amide. The amide is then reacted with the thiol from step 1 in the presence of DIPEA to form the desired triazole derivative.", "Step 3: Synthesis of 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione", "The pyrimidine-2,4-dione is reacted with the triazole derivative from step 2 in the presence of DIPEA and DCC to form the desired product. The product is purified by column chromatography using chloroform as the eluent." ] } | |
CAS-Nummer |
852153-35-6 |
Molekularformel |
C22H18ClN5O4S |
Molekulargewicht |
483.93 |
IUPAC-Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN5O4S/c1-32-17-8-6-16(7-9-17)28-19(10-15-11-20(30)25-21(31)24-15)26-27-22(28)33-12-18(29)13-2-4-14(23)5-3-13/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) |
InChI-Schlüssel |
HYQIRENPMYMLKT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435618.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2435627.png)


![{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2435630.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2435634.png)
![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine](/img/structure/B2435636.png)
![6-[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435637.png)

![1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2435639.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435640.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate](/img/structure/B2435641.png)